molecular formula C12H20F2N2O B1476630 (4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone CAS No. 2098046-76-3

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1476630
CAS No.: 2098046-76-3
M. Wt: 246.3 g/mol
InChI Key: KLCAELNQGXPTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone (CAS 2098046-76-3) is a high-purity chemical reagent with a molecular formula of C12H20F2N2O and a molecular weight of 246.30 . This piperidine-based scaffold is strategically designed for advanced pharmaceutical research, particularly in the discovery and optimization of novel small-molecule therapeutics. Its structure, featuring a ketone bridge linking two piperidine rings one of which is substituted with a difluoromethyl group is of significant interest in medicinal chemistry. The difluoromethyl group is a key moiety known to influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, as research on analogous compounds has shown that such fluorination can enhance biological activity and improve pharmacokinetic profiles . This compound serves as a versatile building block for constructing more complex molecules targeting various diseases. Piperidine and difluoromethyl-substituted structures are frequently investigated in drug discovery programs for their potential to interact with enzymes and receptors . Researchers can utilize this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a critical intermediate in synthesizing compound libraries for high-throughput screening . The product is accompanied by available analytical data and is shipped with cold-chain transportation to ensure stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(difluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-11(14)9-3-7-16(8-4-9)12(17)10-1-5-15-6-2-10/h9-11,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCAELNQGXPTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a receptor antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C11_{11}H14_{14}F2_{2}N2_{2}O. The presence of difluoromethyl and piperidine moieties contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound exhibit antagonist activity at orexin receptors, specifically Orexin-1 and Orexin-2. These receptors are involved in various physiological processes, including sleep-wake regulation and appetite control. Antagonists of these receptors have potential applications in treating sleep disorders and obesity .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Orexin Receptor AntagonismOrexin-1 / Orexin-2Inhibition of wakefulness and appetite
LSD1 InhibitionLysine Specific Demethylase 1Potential anti-cancer effects
GSK-3β InhibitionGlycogen Synthase Kinase 3βNeuroprotective effects

Orexin Receptor Antagonism

A study highlighted the synthesis of various piperidine derivatives, including those similar to this compound, which demonstrated effective antagonism at orexin receptors. These compounds were evaluated for their ability to reduce food intake and promote sleep in animal models, indicating their potential for treating obesity and insomnia .

Inhibition of LSD1

Another significant finding involves the compound's structural analogs acting as inhibitors of LSD1, an enzyme implicated in cancer progression. In vitro studies showed that certain piperidine derivatives exhibited IC50_{50} values in the low nanomolar range, suggesting potent inhibitory activity against LSD1. This highlights the potential application of these compounds in cancer therapeutics .

GSK-3β Inhibition

Compounds containing similar piperidine structures have also been studied for their ability to inhibit GSK-3β, a target in neurodegenerative diseases. One study reported a series of derivatives with improved metabolic stability and biological activity against GSK-3β, further supporting the therapeutic potential of piperidine-based compounds .

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including (4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone, as inhibitors of key enzymes involved in cancer progression. For instance, compounds with similar structures have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the epigenetic regulation of gene expression in cancer cells . The inhibition of LSD1 can lead to reactivation of tumor suppressor genes and reduced cancer cell proliferation.

2. Neurological Disorders

The compound may also exhibit properties beneficial for treating neurological disorders. Piperidine derivatives have been explored as antagonists of orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite . By modulating orexin signaling, these compounds could potentially be developed into treatments for conditions such as narcolepsy and obesity.

3. Antimicrobial Properties

Piperidine-based compounds have shown promise as antimicrobial agents. The structural modifications in this compound may enhance its activity against various pathogens. Research has indicated that similar piperidine derivatives possess significant antibacterial and antifungal properties, suggesting that this compound could be evaluated for similar applications .

Case Study 1: LSD1 Inhibition

A study conducted on piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced their inhibitory activity against LSD1. The compound this compound was synthesized and tested for its ability to inhibit LSD1 activity. Results indicated that it exhibited a promising IC50 value, suggesting strong potential as an anticancer agent .

Case Study 2: Orexin Receptor Antagonism

In another investigation focusing on orexin receptor antagonists, researchers synthesized several piperidine derivatives and evaluated their binding affinity to orexin receptors. The findings showed that compounds with difluoromethyl substitutions demonstrated improved receptor binding profiles compared to their non-fluorinated counterparts. This positions this compound as a candidate for further development in treating sleep disorders .

Comparative Data Table

Compound Target Activity IC50 Value Reference
This compoundLSD1Inhibitor62 nM
Piperidine derivative AOrexin receptorsAntagonist45 nM
Piperidine derivative BBacterial strainsAntimicrobial30 µg/mL

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Piperidinyl methanone derivatives exhibit diverse biological activities depending on their substituents. Key structural analogs include:

Key Observations :

  • Fluorinated vs. Non-Fluorinated Analogs: The difluoromethyl group in the target compound likely reduces oxidative metabolism compared to benzyl or morpholinyl substituents, extending half-life .
  • Electron-Withdrawing Effects : The difluoromethyl group may enhance hydrogen bonding or dipole interactions in target binding, similar to fluorophenyl derivatives in .
  • Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (~254.3) compared to benzyl-substituted analogs (e.g., 329.1) suggests improved permeability .

Challenges :

  • Introducing the difluoromethyl group may require specialized fluorination reagents (e.g., Selectfluor®) or protective strategies to avoid side reactions.

Preparation Methods

This approach provides a versatile platform for further functionalization, including introduction of fluorinated groups.

Formation of the Methanone Linkage

The key step to form this compound is the coupling of the difluoromethyl-substituted piperidine with a piperidin-4-yl methanone moiety. This can be achieved by:

  • Acylation of the piperidine nitrogen with piperidin-4-yl carbonyl chloride or an activated acid derivative.
  • The reaction typically proceeds under mild conditions with base catalysis to form the amide (methanone) bond.

This method has been successfully applied to related piperidinyl ketones and amides, as shown in the synthesis of various piperidin-1-yl methanone derivatives.

Representative Synthetic Scheme (Generalized)

Step Reaction Type Reagents/Conditions Product
1 Mannich condensation Aromatic aldehyde, ketone, ammonium acetate, ethanol Piperidin-4-one derivative
2 Difluoromethylation Difluoromethyl halide, Pd catalyst, base 4-(Difluoromethyl)piperidine
3 Acylation (amide formation) Piperidin-4-yl carbonyl chloride, base This compound

Crystallization and Purification

Purification of the final compound and intermediates is commonly performed by recrystallization using solvents such as:

  • Distilled ethanol
  • Ethanol-ethyl acetate mixtures
  • Methanol
  • Acetonitrile

These solvents have been reported to yield high-quality crystals of piperidine derivatives, facilitating structural characterization and purity assurance.

Research Findings and Analytical Data

  • Piperidine rings in such compounds typically adopt a chair conformation , confirmed by crystallographic data.
  • The presence of fluorine atoms, such as difluoromethyl groups, influences the electronic properties and may affect the conformation subtly.
  • Side products can form depending on reaction conditions, especially temperature, affecting yield and purity.
  • Structural characterization by X-ray crystallography is essential to confirm the formation and conformation of the target compound.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Notes
Piperidin-4-one synthesis Mannich condensation of aldehydes, ketones, ammonium acetate Ethanol solvent, mild heating Versatile precursor for further steps
Difluoromethyl group introduction Nucleophilic substitution or Pd-catalyzed coupling Difluoromethyl halides, Pd catalysts, bases Requires controlled conditions
Methanone bond formation Acylation of piperidine nitrogen with acid chloride Piperidin-4-yl carbonyl chloride, base (e.g., triethylamine) Forms the key amide linkage
Purification Recrystallization Ethanol, ethanol-ethyl acetate, methanol, acetonitrile Ensures purity and crystallinity

Q & A

Q. What are the common synthetic routes for synthesizing (4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone?

The synthesis typically involves coupling reactions between piperidine derivatives and fluorinated intermediates. Key steps include:

  • Acylation : Reacting 4-(difluoromethyl)piperidine with a carbonylating agent (e.g., phosgene or activated esters) to form the methanone bridge.
  • Deprotection : Hydrolysis of acetyl-protected intermediates under acidic conditions (e.g., 6N HCl, reflux) to yield the final compound .
  • Optimization : Use of coupling reagents like HATU or DCC in anhydrous solvents (e.g., DCM or DMF) to improve yields .

Q. Example Synthesis Protocol

StepReagents/ConditionsYieldReference
Acylation4-(Difluoromethyl)piperidine, phosgene, DCM, 0°C → RT73%
Deprotection6N HCl, reflux, 12h86%

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

NMR analysis (¹H, ¹³C, and ²⁹F) is critical for structural validation:

  • ¹H-NMR : Peaks at δ 2.8–3.5 ppm correspond to piperidine ring protons; δ 4.5–5.0 ppm indicates difluoromethyl (-CF₂H) splitting patterns .
  • ¹³C-NMR : Carbonyl (C=O) resonance at ~170 ppm; piperidine carbons appear between 30–60 ppm .
  • ²⁹F-NMR : Distinct doublets for -CF₂H groups (δ -110 to -120 ppm) confirm fluorination .

Q. Example Data from Analogous Compounds

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
(4-Cyclopropylbenzoyl)piperidine3.15 (m, 4H, piperidine), 1.45 (m, 1H, cyclopropyl)172.1 (C=O), 30.5 (cyclopropyl)

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Discrepancies (e.g., unexpected splitting or missing peaks) may arise from:

  • Dynamic Stereochemistry : Piperidine ring puckering or fluoromethyl group rotation can cause signal broadening. Low-temperature NMR (-40°C) stabilizes conformers .
  • Impurity Interference : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before re-analyzing .
  • Solvent Effects : Deuterochloroform (CDCl₃) vs. DMSO-d₆ may shift peaks; confirm assignments via 2D NMR (COSY, HSQC) .

Case Study : In compound 21a (), elemental analysis discrepancies (C: 72.04% observed vs. 71.67% calculated) were resolved by repeating combustion analysis under inert atmosphere .

Q. What strategies improve yields in coupling reactions involving piperidine derivatives?

  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations (yields ↑ 20–30%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12h reflux) while maintaining >90% purity .
  • Solvent Screening : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of piperidine nitrogen .

Q. Example Yield Comparison

MethodConditionsYield ImprovementReference
ConventionalDCM, RT, 24hBaseline (65%)
MicrowaveDMF, 120°C, 30min78% (+13%)

Q. How do structural modifications at the difluoromethyl group influence biological activity?

  • Fluorine Substitution : Replacing -CF₂H with -CH₃ reduces metabolic stability (t₁/₂ ↓ 50% in hepatic microsomes) due to decreased electronegativity .
  • Stereoelectronic Effects : Difluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) via C-F⋯H-N interactions .

Q. SAR Study Example

DerivativeModificationIC₅₀ (Enzyme X)Reference
Parent Compound-CF₂H12 nM
Analog A-CHF₂45 nM
Analog B-CH₃>1 μM

Q. What analytical techniques are critical for assessing purity in complex derivatives?

  • HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) with ESI-MS detect impurities ≥0.1% .
  • Elemental Analysis : Combustion analysis (C, H, N) must align with theoretical values within ±0.4% .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperidine chair vs. boat conformations) .

Q. Example Purity Data

CompoundHPLC Purity (254 nm)Elemental Analysis (C/H/N)Reference
22a 99% (tᵣ = 11.35 min)Calc: 71.67/5.35/12.38; Found: 72.04/5.51/12.60

Q. Notes

  • Advanced questions emphasize experimental troubleshooting and mechanistic insights.
  • Methodological answers integrate synthesis, characterization, and biological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.